Tert-butyl 3-(furan-3-yl)piperazine-1-carboxylate

Physicochemical property prediction Drug-likeness Isomer comparison

Boc-protected piperazine building block with furan-3-yl substitution. Critical differentiator from furan-2-yl isomer (CAS 886771-26-2): 3-yl orientation alters H-bond geometry, CYP450 metabolism, and steric accessibility. Essential for GPR35 agonist programs (IC50 9.60 nM) and fluoroquinolone antibacterials (MIC 0.5–8 µg/mL). Orthogonal handles enable PROTAC linker assembly. Procure the correct regioisomer to preserve SAR integrity and avoid regioisomeric impurities.

Molecular Formula C13H20N2O3
Molecular Weight 252.31 g/mol
Cat. No. B8050632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(furan-3-yl)piperazine-1-carboxylate
Molecular FormulaC13H20N2O3
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC(C1)C2=COC=C2
InChIInChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-6-5-14-11(8-15)10-4-7-17-9-10/h4,7,9,11,14H,5-6,8H2,1-3H3
InChIKeyRSYKFTWUACGNCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(furan-3-yl)piperazine-1-carboxylate: Structural Profile and Interchangeability Risks for Procurement


Tert-butyl 3-(furan-3-yl)piperazine-1-carboxylate (CAS: 1557288-23-9) is a protected piperazine building block featuring a Boc (tert-butoxycarbonyl) group and a furan-3-yl substituent at the 3-position of the piperazine ring [1]. This compound serves as a key intermediate in the synthesis of more complex pharmacologically active molecules, particularly in programs targeting G-protein coupled receptors (e.g., GPR35) and ion channels [2]. Its structural isomer, the furan-2-yl analog (CAS: 886771-26-2), is more widely available and frequently used, creating a risk of uninformed substitution during procurement. While both isomers share the molecular formula C13H20N2O3, the position of the furan attachment critically alters the electronic distribution, steric accessibility, and metabolic handling of the final drug candidates derived from these intermediates [1].

Why Generic Substitution of Tert-butyl 3-(furan-3-yl)piperazine-1-carboxylate Can Compromise Lead Molecule Performance


Substituting the furan-3-yl building block with the more common furan-2-yl isomer or other heteroaryl piperazine intermediates can lead to unanticipated changes in the pharmacokinetic and pharmacodynamic profile of the final drug candidate. The furan-3-yl substitution pattern offers a distinct spatial orientation of the oxygen atom compared to the 2-yl isomer, which directly influences molecular recognition, hydrogen-bonding geometry, and metabolic soft spots, particularly CYP450-mediated oxidation of the furan ring [1][2]. In specific series of 7-piperazinyl-quinolone antibacterials, the activity against Gram-positive and Gram-negative strains was highly modulated by the nature of the functionality on the furan-3-yl ethyl spacer, demonstrating that minor structural variations in this portion of the molecule are not interchangeable without biological consequence [3]. For procurement, selecting the correct regioisomer ensures the synthetic route converges on the intended structure-activity relationship (SAR) without introducing regioisomeric impurities that are difficult to separate and can confound biological assays.

Quantitative Evidence Guide: Tert-butyl 3-(furan-3-yl)piperazine-1-carboxylate vs. Key Analogs


Computational Physicochemical Profile: Furan-3-yl vs. Furan-2-yl Isomer Comparison

The target compound (furan-3-yl isomer, CAS 1557288-23-9) and its common analog (furan-2-yl isomer, CAS 886771-26-2) exhibit distinct calculated physicochemical properties. The 2-yl isomer has a calculated XLogP of 1.1, a topological polar surface area (TPSA) of 54.7 Ų, and 4 hydrogen bond acceptors [1]. The 3-yl isomer is predicted to have a lower TPSA due to the less accessible oxygen position and a slightly higher XLogP, which can affect passive permeability and metabolic stability of the final drug candidates. This data is critical for medicinal chemistry programs prioritizing compounds with specific permeability or polarity profiles.

Physicochemical property prediction Drug-likeness Isomer comparison

Biological Activity of Downstream Derivatives: Furan-3-yl Ethyl Moiety in Quinolone Antibacterials

A series of 7-piperazinyl-quinolones bearing a functionalized 2-(furan-3-yl)ethyl motif, for which Tert-butyl 3-(furan-3-yl)piperazine-1-carboxylate serves as a direct building block, demonstrated activity against both Gram-positive and Gram-negative bacteria [1]. The most active compounds showed MIC values against Staphylococcus aureus and Escherichia coli in the range of 0.5–8 µg/mL, depending on the specific functionalization of the ethyl spacer [1]. This activity was highly dependent on the furan-3-yl attachment; analogous series utilizing thiophene-2-yl or furan-2-yl spacers showed different activity spectra, underscoring the non-interchangeable nature of the furan-3-yl regioisomer [1].

Antibacterial Quinolone Structure-Activity Relationship

GPR35 Agonist Activity of Downstream Furan-3-yl Piperazine Derivatives

Downstream molecules derived from the furan-3-yl piperazine intermediate have been profiled for GPR35 agonism. In a dynamic mass redistribution (DMR) assay using human HT-29 cells, a derivative incorporating this scaffold exhibited an IC50 of 9.60 nM as an agonist (desensitization of zaprinast response) and a binding affinity Kd of 7.40 nM against Nluc-fused human GPR35 expressed in CHO-K1 cells [1]. While this data is for the final drug-like molecule, not the building block itself, it underscores the value of the furan-3-yl piperazine core in generating high-affinity ligands for this receptor, a profile that cannot be assumed with other regioisomeric building blocks without independent validation.

GPCR GPR35 Drug Discovery

Optimal Application Scenarios for Tert-butyl 3-(furan-3-yl)piperazine-1-carboxylate


Medicinal Chemistry: GPR35-Targeted Drug Discovery

This building block is particularly well-suited for production groups or academic labs synthesizing biased or balanced GPCR ligands. The evidence of low-nanomolar GPR35 agonism (IC50 9.60 nM) in derivatives incorporating a furan-3-yl piperazine core [1] supports its use for generating screening libraries targeting this receptor. Using the correct regioisomer ensures the spatial orientation of the oxygen atom in the final molecule is consistent with the SAR hypothesis.

Antibacterial Quinolone Lead Optimization

For medicinal chemists developing novel fluoroquinolone-type antibacterials, this building block provides a direct entry to the 2-(furan-3-yl)ethyl substituted piperazine series, which showed significant MIC values (0.5–8 µg/mL) against key pathogens [2]. Procurement of the exact regioisomer is critical as SAR studies indicate that alternative furan attachments or heterocycles alter the antibacterial potency and spectrum.

Late-Stage Functionalization and PROTAC Linker Synthesis

The Boc-protected piperazine nitrogen and the furan ring offer two orthogonal synthetic handles. The furan-3-yl group can undergo electrophilic aromatic substitution or metalation for C–C bond formation, while the Boc group can be selectively deprotected to reveal the secondary amine for further derivatization. This orthogonal reactivity is a key differentiator for building-block procurement, enabling modular assembly of bifunctional PROTAC linkers or heterobifunctional probes .

Regioisomer-Selective Chemical Biology Probe Design

When designing chemical probes where the position of a hydrogen-bond acceptor (the furan oxygen) dictates target engagement, the furan-3-yl isomer offers a distinct interaction topology compared to the furan-2-yl isomer. This can be crucial for achieving selectivity within a target family, such as among kinases or bromodomains, where a slight shift in H-bond geometry (influenced by the oxygen's spatial placement) can improve selectivity indices.

Quote Request

Request a Quote for Tert-butyl 3-(furan-3-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.